- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://it.kuujia.com/scimg/cas/941685-27-4x500.png)
941685-27-4 structure
Nome del prodotto:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
Numero CAS:941685-27-4
MF:C15H21N5OSi
MW:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
- INCB032304
- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- -7-((2-(trimethylsilyl)
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
- EN300-7386208
- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- A1-24362
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
- HY-78248
- AS-52590
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- SY047224
- s5277
- SB17825
- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- Z3234820937
- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- P15380
- BCP10260
- MFCD11857754
- 941685-27-4
- AVMLPTWVYQXRSV-UHFFFAOYSA-N
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- AKOS015854478
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- AC-30032
- 3T5PU86BEN
- CCG-267649
- DA-22983
- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- CS-M2189
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
- DTXSID10655267
- SCHEMBL99142
- C15H21N5OSi
- EX-A2234
- INCB-032304
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
-
- MDL: MFCD11857754
- Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
- Chiave InChI: AVMLPTWVYQXRSV-UHFFFAOYSA-N
- Sorrisi: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1
Proprietà calcolate
- Massa esatta: 315.15200
- Massa monoisotopica: 315.15153684g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 364
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.6Ų
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: No data available
- Punto di ebollizione: 501.8±50.0℃/760mmHg
- Punto di infiammabilità: 257.3±30.1 °C
- Solubilità: Insuluble (1.0E-3 g/L) (25 ºC),
- PSA: 68.62000
- LogP: 3.13370
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: H302 (100%) H312 (50%) H332 (50%)
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C(BD196747)
- Classe di pericolo:IRRITANT
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1483733-10mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99+% | 10mg |
$7.00 | 2022-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 5g |
¥537.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 25g |
¥3021.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 25g |
¥ 2,461.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 250g |
¥ 11,206.00 | 2023-04-12 | |
Ambeed | A707673-250mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99% | 250mg |
$10.0 | 2025-02-25 | |
abcr | AB263671-25 g |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-27-4 | 25 g |
€677.10 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 250mg |
¥85.00 | 2024-04-24 | |
Enamine | EN300-7386208-0.25g |
4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |
941685-27-4 | 95.0% | 0.25g |
$34.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 10g |
¥ 1,227.00 | 2023-04-12 |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C
Riferimento
- Identification, Synthesis, and Characterization of Novel Baricitinib ImpuritiesACS Omega, 2023, 8(10), 9583-9591,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt
1.2 Reagents: Sodium carbonate ; pH 9 - 10
1.2 Reagents: Sodium carbonate ; pH 9 - 10
Riferimento
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
Riferimento
- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
Riferimento
- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C
Riferimento
- Preparation method of lucotinib phosphate, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
Riferimento
- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
Riferimento
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
Riferimento
- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
Riferimento
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C
Riferimento
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
Riferimento
- Preparation of Ruxolitinib and its intermediates, India, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C
Riferimento
- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Riferimento
- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C
Riferimento
- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
Riferimento
- Processes and intermediates for making a JAK inhibitor, United States, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Riferimento
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Riferimento
- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C
Riferimento
- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
Riferimento
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- INDEX NAME NOT YET ASSIGNED
- 2-(Trimethylsilyl)ethoxymethyl chloride
- 4-Bromopyrazole
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (+)-Dibenzoyl-D-tartaric acid
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Pyrazole-4-boronic Acid Hydrochloride
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Letteratura correlata
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Purezza:99%/99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g/250.0g
Prezzo ($):154.0/309.0/505.0/842.0/1405.0